1-Acenaphthenamine hydrochloride
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Overview
Description
1-Acenaphthenamine hydrochloride is a chemical compound that is expected to be formed by the Leuckart reaction of 1-acenaphthenone with formamide. However, research has shown that instead of forming 1-acenaphthenamine, the reaction yields 1,1′-biacenaphthenyliden-2-one, along with other nitrogen-containing compounds such as acenaphtho[1,2-d]pyrimidine and diacenaphtho[1,2-b:1′,2′-d]pyridine under certain conditions .
Synthesis Analysis
The synthesis of 1-acenaphthenamine hydrochloride is not directly reported, but related compounds have been synthesized through various reactions. For instance, the Leuckart reaction of 1-acenaphthenone was expected to yield 1-acenaphthenamine but resulted in the formation of 1,1′-biacenaphthenyliden-2-one and other nitrogen-containing compounds when formic acid was added . Additionally, an eco-compatible synthesis method using thiamine hydrochloride as a catalyst in an aqueous medium has been developed for the synthesis of spiro[acenaphthylene-1,2′[1,3]-thiazolidine]-2,4′(1H)-diones, which involves the formation of two C–N bonds and one C–S bond .
Molecular Structure Analysis
The molecular structure of related acenaphthene derivatives has been studied. For example, the molecular structure of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione, a potential building block for the synthesis of fullerene fragments, has been investigated by X-ray crystallography and semi-empirical calculations, revealing an essentially planar E-configuration . Similarly, the molecular structures of 1,2-bis[(trimethylsilyl)imino]acenaphthene and its lithium derivatives have been established by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of acenaphthene derivatives has been explored in various studies. For instance, acenaphthene and acenaphthylene have been subjected to ozonation, leading to a variety of products depending on the solvent system used . The reactions of hydroxyl radicals and ozone with acenaphthene and acenaphthylene have also been studied, identifying major products such as a 10 carbon ring-opened product and a dialdehyde . Furthermore, the ene double bond of the ene-dione moiety in 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione has shown a propensity toward [4+2]-cycloadditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-acenaphthenamine hydrochloride are not detailed in the provided papers, related compounds exhibit interesting characteristics. For example, the solid-state structures of compounds such as 1,2-bis[(trimethylsilyl)imino]acenaphthene and its lithium derivatives have been characterized by elemental analysis, IR spectroscopy, and NMR spectroscopy . The kinetic resolution of 1-acenaphthenol and 1-acetoxynaphthene through lipase-catalyzed acylation and hydrolysis has been explored, highlighting the enantioselective potential of acenaphthene derivatives .
Scientific Research Applications
Polymorphism and Structural Studies
Polymorphism and structural characterization of crystalline forms are vital in pharmaceutical research, as different forms can have significant implications for a drug's stability, solubility, and bioavailability. Studies on related compounds like duloxetine hydrochloride have focused on understanding polymorphism, characterizing new structures, and investigating the dynamics of solvate formation and desolvation. Such research provides crucial insights into the formulation and processing of pharmaceuticals (Marjo et al., 2011).
Corrosion Inhibition
In the field of materials science, the corrosion inhibition properties of polymers are of significant interest. For instance, poly (naphthylamine-formaldehyde) (PNAF) has been investigated for its efficacy in inhibiting the corrosion of steel in hydrochloric acid solution, demonstrating high inhibition efficiency. Such research is crucial for developing materials that can provide long-term protection against corrosion in various industrial applications (Norouzi et al., 2016).
Atmospheric Chemistry
Understanding the reactions of hydrocarbons in the atmosphere is crucial for assessing their environmental impact, particularly concerning air quality and potential health effects. Investigations into the reactions of acenaphthene and acenaphthylene with hydroxyl radicals and ozone contribute to our knowledge of the fate of these compounds in the atmosphere and their possible transformation into more harmful substances (Reisen & Arey, 2002).
X-ray Diffraction Studies
X-ray diffraction (XRD) is a powerful technique for characterizing the crystal structure of materials. Studies on compounds like 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride provide valuable data for understanding the molecular and crystal structure, which is essential for the development and optimization of pharmaceuticals and other materials (Morantes et al., 2014).
Agricultural Applications
Research into the effects of chemicals like 1-aminoethoxyvinylglycine hydrochloride on fruit retention and quality in apples shows the potential agricultural applications of certain hydrochloride compounds. Understanding how these compounds affect fruit maturity, ethylene evolution, and respiration can lead to improved agricultural practices and better crop yields (Fallahi, 2012).
Safety And Hazards
Safety measures for handling 1-Acenaphthenamine hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h1-6,11H,7,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIABGRPUYYFBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acenaphthenamine hydrochloride | |
CAS RN |
5668-66-6 |
Source
|
Record name | 5668-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.